BenchChemオンラインストアへようこそ!

Colimycin sodium methanesulfonate

Nephrotoxicity Polymyxin Safety Acute Kidney Injury

Colimycin sodium methanesulfonate (CMS) is the inactive prodrug of colistin, a last-resort polypeptide antibiotic against MDR Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. Unlike colistin sulfate or polymyxin B, CMS is NOT therapeutically interchangeable—its prodrug form ensures delayed in vivo conversion to active colistin, achieving 30-day mortality rates approximately half that of colistin sulfate (15% vs 34%). Ideal for critical care PK/PD modeling, nebulized VAP therapy, and stability-indicating HPLC method development. Procure with confidence for applications where mortality reduction and controlled renal monitoring are paramount.

Molecular Formula C58H115N16Na5O28S5
Molecular Weight 1759.9 g/mol
Cat. No. B12039710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColimycin sodium methanesulfonate
Molecular FormulaC58H115N16Na5O28S5
Molecular Weight1759.9 g/mol
Structural Identifiers
SMILESCCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C53H100N16O13.5CH4O3S.5Na/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;5*1-5(2,3)4;;;;;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);5*1H3,(H,2,3,4);;;;;/q;;;;;;5*+1/p-5/t30?,31-,32-,33+,34-,35+,36+,37+,38+,39+,40-,42+,43+;;;;;;;;;;/m1........../s1
InChIKeyWSDSONZFNWDYGZ-BKFDUBCBSA-I
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colimycin Sodium Methanesulfonate: Procurement and Selection Guide for the Polymyxin E Prodrug


Colimycin sodium methanesulfonate (colistimethate sodium, CMS) is an inactive prodrug of colistin (polymyxin E), a polypeptide antibiotic of last resort for multidrug-resistant (MDR) Gram-negative infections including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae [1]. Administered intravenously or via inhalation, CMS undergoes in vivo hydrolysis to release the microbiologically active colistin base [2]. Its clinical utility is defined by a narrow therapeutic window, complex pharmacokinetics in critically ill populations, and a well-characterized risk of dose-dependent nephrotoxicity [3].

Why Colimycin Sodium Methanesulfonate Cannot Be Interchanged with Colistin Sulfate or Polymyxin B


In-class substitution between polymyxins is clinically unsound due to fundamental differences in molecular form, pharmacokinetic behavior, and toxicity profiles. CMS is a methanesulfonated prodrug requiring in vivo conversion to active colistin, resulting in delayed and variable attainment of therapeutic plasma concentrations [1]. In contrast, colistin sulfate and polymyxin B are administered as active drugs with distinct renal handling and toxicity profiles [2]. Direct head-to-head clinical data demonstrate that these agents are not therapeutically equivalent: CMS is associated with significantly higher rates of acute kidney injury (AKI) compared to colistin sulfate, while mortality outcomes diverge in opposite directions [3]. The quantitative evidence below establishes that procurement decisions must be driven by specific clinical and research requirements, not formulary interchangeability.

Colimycin Sodium Methanesulfonate: Comparative Efficacy, Safety, and Pharmacokinetic Evidence


CMS vs. Colistin Sulfate: Acute Kidney Injury Incidence

In a 2025 real-world retrospective cohort study of 291 patients, CMS demonstrated a 2.6- to 3-fold higher incidence of acute kidney injury (AKI) compared to colistin sulfate (CS) [1]. This represents the first head-to-head nephrotoxicity comparison between the two colistin formulations.

Nephrotoxicity Polymyxin Safety Acute Kidney Injury

CMS vs. Colistin Sulfate: 30-Day All-Cause Mortality

In the same 2025 cohort study, 30-day all-cause mortality was significantly lower in CMS-treated patients compared to those receiving colistin sulfate [1]. This divergent safety-efficacy profile complicates drug selection and underscores the need for indication-specific procurement strategies.

Mortality Clinical Outcomes Polymyxin Efficacy

CMS vs. Colistin Sulfate/Polymyxin B: Clinical Efficacy Equivalence with Higher Nephrotoxicity

A 2024 comparative study of 65 patients with ceftazidime-avibactam resistant Gram-negative infections found that CMS and colistin sulfate/polymyxin B (CSPB) achieved equivalent clinical and microbiological outcomes, but CMS was associated with a 6-fold higher rate of acute kidney injury [1].

Comparative Efficacy Gram-Negative Infections Safety

Inhaled CMS Achieves 100- to 1000-Fold Higher Pulmonary Concentrations than Plasma

Nebulized CMS produces epithelial lining fluid (ELF) concentrations 100- to 1000-fold higher than simultaneous plasma concentrations, enabling targeted pulmonary delivery while minimizing systemic exposure [1]. This pharmacokinetic property is unique to the inhaled route of CMS and is not achievable with intravenous administration.

Inhalation Pulmonary Pharmacokinetics Ventilator-Associated Pneumonia

CMS Hydrolytic Stability: Reconstituted Solutions Maintain <0.1% Colistin for 7 Days

The prodrug CMS is susceptible to hydrolysis in aqueous solution, releasing the more toxic active colistin. Quantitative stability data show that reconstituted Coly-Mycin M (200 mg/mL) maintains <0.1% colistin formation for at least 7 days at both 4°C and 25°C, but dilution to infusion concentrations (4 mg/mL) accelerates degradation [1].

Drug Stability Formulation Storage

CMS Loading Dose Reduces Time to 3-Log Bacterial Kill by 50%

Colistin, formed from CMS, has a long elimination half-life (~18.5 hours), resulting in delayed attainment of therapeutic concentrations without a loading dose. Population PK/PD modeling demonstrates that a 480 mg loading dose reduces the time to achieve a 3-log bacterial kill against Pseudomonas aeruginosa by half compared to a standard 240 mg starting dose [1].

Loading Dose Pharmacodynamics Bacterial Kill Kinetics

Colimycin Sodium Methanesulfonate: Targeted Application Scenarios for Clinical and Industrial Use


Intravenous Therapy for MDR Gram-Negative Sepsis with Acceptable Renal Function

For critically ill patients with MDR Pseudomonas, Acinetobacter, or Klebsiella infections where mortality reduction is the paramount concern and baseline renal function is adequate for monitoring, CMS is the intravenous polymyxin of choice based on a 30-day mortality rate approximately half that of colistin sulfate (15.00% vs 33.75% in matched cohorts) [1]. A 480 mg loading dose is recommended to accelerate bacterial kill [2].

Inhaled/nebulized Therapy for Ventilator-Associated Pneumonia (VAP)

In ventilated patients with VAP caused by MDR Gram-negative pathogens, nebulized CMS achieves epithelial lining fluid concentrations 100- to 1000-fold higher than plasma, maximizing local antimicrobial activity while minimizing systemic exposure and nephrotoxicity risk [3]. This route leverages CMS's prodrug properties for targeted pulmonary delivery.

Clinical Pharmacology Research and PK/PD Modeling Studies

CMS serves as a model prodrug for investigating complex pharmacokinetic-pharmacodynamic relationships in critically ill populations. Its conversion to active colistin is influenced by renal function, with colistin exposure increasing up to 3-fold in patients with end-stage renal disease requiring hemodialysis compared to those with preserved renal function [4]. This variability makes CMS an ideal candidate for population PK modeling and therapeutic drug monitoring (TDM) research.

Formulation and Stability Testing of Parenteral Antibiotics

CMS's concentration- and temperature-dependent hydrolysis to toxic colistin [5] provides a well-characterized system for studying prodrug stability in aqueous pharmaceutical preparations. Industrial quality control laboratories can utilize CMS as a reference standard for developing stability-indicating HPLC methods and for evaluating the impact of storage conditions on prodrug integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colimycin sodium methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.